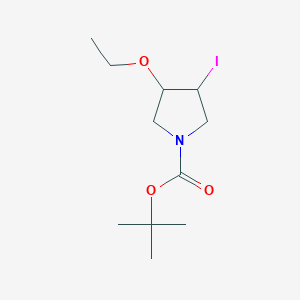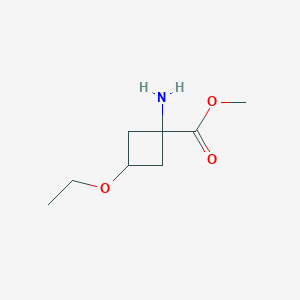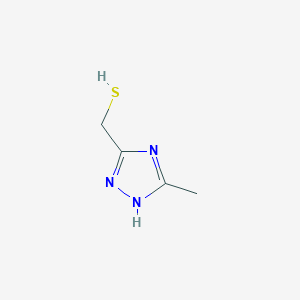
(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol: is a heterocyclic compound containing a triazole ring substituted with a methyl group and a methanethiol group Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with methyl-3-bromobenzoate, followed by cyclization to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry
In chemistry, (5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of various pathogens, and this compound is no exception .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Triazole derivatives are used in the development of drugs for treating infections, cancer, and other diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties, such as corrosion inhibitors and stabilizers .
作用机制
The mechanism of action of (5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The methanethiol group can form covalent bonds with thiol groups in proteins, leading to the modulation of their function .
相似化合物的比较
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 5-Methyl-1,2,4-triazole-3-thiol
- 4-Methyl-1,2,4-triazole-3-thiol
Uniqueness
(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol is unique due to the presence of both a methyl group and a methanethiol group on the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
分子式 |
C4H7N3S |
|---|---|
分子量 |
129.19 g/mol |
IUPAC 名称 |
(5-methyl-1H-1,2,4-triazol-3-yl)methanethiol |
InChI |
InChI=1S/C4H7N3S/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3,(H,5,6,7) |
InChI 键 |
SOPYFHVVBAMOPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)
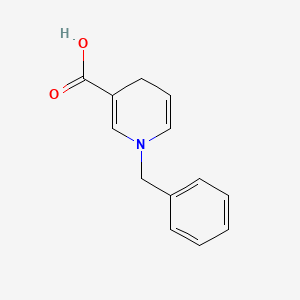
![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13334852.png)

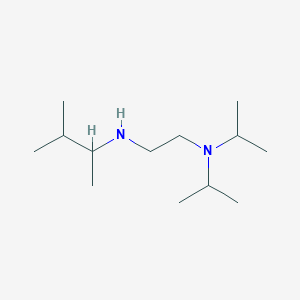
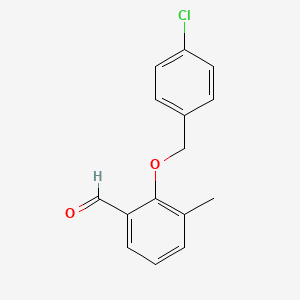
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)



![tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13334882.png)
